molecular formula C19H26N2O B10852065 N-n-pentyl-7-methoxytacrine hydrochloride

N-n-pentyl-7-methoxytacrine hydrochloride

Cat. No.: B10852065
M. Wt: 298.4 g/mol
InChI Key: KBBSAAQAJDSCGH-UHFFFAOYSA-N
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Description

N-n-pentyl-7-methoxytacrine hydrochloride is a small molecular drug primarily investigated for its potential as a cholinesterase inhibitor. This compound has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-n-pentyl-7-methoxytacrine hydrochloride involves several steps. One common method includes the Michael addition reaction of n-amylamine with acrylate to obtain 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves easily available and inexpensive starting materials, high yield, simple operation, and high product purity .

Chemical Reactions Analysis

Types of Reactions: N-n-pentyl-7-methoxytacrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N-n-pentyl-7-methoxytacrine hydrochloride involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in treating Alzheimer’s disease .

Comparison with Similar Compounds

    Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A widely used cholinesterase inhibitor with a similar mechanism of action.

    Rivastigmine: Another compound that inhibits both acetylcholinesterase and butyrylcholinesterase.

Uniqueness: N-n-pentyl-7-methoxytacrine hydrochloride is unique due to its specific structural modifications, which may offer improved efficacy and reduced side effects compared to other cholinesterase inhibitors .

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

7-methoxy-N-pentyl-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C19H26N2O/c1-3-4-7-12-20-19-15-8-5-6-9-17(15)21-18-11-10-14(22-2)13-16(18)19/h10-11,13H,3-9,12H2,1-2H3,(H,20,21)

InChI Key

KBBSAAQAJDSCGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC

Origin of Product

United States

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